molecular formula C18H42Cl2N6O6 B1409003 1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride CAS No. 1571103-88-2

1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride

Cat. No.: B1409003
CAS No.: 1571103-88-2
M. Wt: 509.5 g/mol
InChI Key: CPPRLJOKJOUBPW-UHFFFAOYSA-N
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Description

“1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride” is a Protease class compound . It has a molecular weight of 509.47 and a molecular formula of C18H42Cl2N6O6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H40N6O6.2ClH/c19-3-9-27-13-15-29-11-7-23-17 (25)21-5-1-2-6-22-18 (26)24-8-12-30-16-14-28-10-4-20;;/h1-16,19-20H2, (H2,21,23,25) (H2,22,24,26);2*1H . This code provides a specific representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 687.5±55.0 °C and a predicted density of 1.125±0.06 g/cm3 . Its pKa is predicted to be 13.58±0.46 .

Scientific Research Applications

  • Polymer Chemistry : This compound is involved in reactions that lead to the formation of polymers. For example, the reaction of 4,4-dimethyl-1,3-dioxane with dinitriles yields compounds that can be hydrolyzed under certain conditions to produce 3-methyl-3-amino-1-butanol, a compound useful in polymer chemistry (Kuznetsov, Mazepa, Brusilovskii, & Krasnoshchekaya, 2001).

  • Catalysis : The compound has been found effective as a catalyst in certain chemical reactions. For instance, bis-ionic liquid 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) was used as a catalyst for synthesizing novel benzoxazoles, demonstrating its utility in facilitating chemical reactions (Nikpassand, Zare Fekri, & Farokhian, 2015).

  • Material Synthesis : It plays a role in the synthesis of materials like poly(ether–ester–imide)s, which are known for their thermal stability and solubility. A dicarboxylic acid synthesized from the reaction of 1,4-bis[4-aminophenoxy]butane with trimellitic anhydride is an example of such applications (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).

  • Pharmaceutical Research : In the realm of pharmaceutical chemistry, derivatives of this compound have been explored for their antimicrobial activities. For instance, novel triazole-thiol and thiadiazole derivatives based on this compound were synthesized and screened for antimicrobial activities, demonstrating its potential in the development of new pharmaceuticals (Düğdü, Ünver, Ünlüer, & Sancak, 2014).

  • Ionic Liquids : The compound has been used in the formation of ionic liquids, which are salts in the liquid state and have applications in green chemistry. For example, 3,3′-(butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride and hydrogen sulfate were used as catalysts in the synthesis of various chemical compounds, highlighting its role in facilitating eco-friendly chemical processes (Sharifi, Daneshvar, Langarudi, & Shirini, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statement P261 is also associated with this compound . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N6O6.2ClH/c19-3-9-27-13-15-29-11-7-23-17(25)21-5-1-2-6-22-18(26)24-8-12-30-16-14-28-10-4-20;;/h1-16,19-20H2,(H2,21,23,25)(H2,22,24,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPRLJOKJOUBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)NCCOCCOCCN)CNC(=O)NCCOCCOCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42Cl2N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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